1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

Description

The exact mass of the compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEBPOOTFCZRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074821 | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-32-1 | |

| Record name | 4-Methyl-2-phenyl-1H-imidazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenyl-1H-imidazole-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- (CAS Number 13682-32-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols, quantitative biological data, and specific signaling pathways for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- are not extensively available in publicly accessible scientific literature. This guide consolidates the currently available information and provides generalized protocols and conceptual diagrams based on related compounds and methodologies.

Introduction

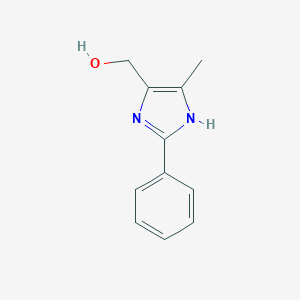

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, with the CAS number 13682-32-1, is a heterocyclic organic compound featuring a substituted imidazole core.[1] The imidazole scaffold is a prominent feature in many pharmacologically active molecules, contributing to a wide range of biological activities. This compound, characterized by the presence of a phenyl group at the 2-position, a methyl group at the 5-position, and a methanol group at the 4-position, has garnered interest for its potential therapeutic applications.[1]

Initial research suggests that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- may possess analgesic properties and act as an acetylcholinesterase (AChE) inhibitor.[1] It has been investigated as a structural analog of Mitragynine, the primary alkaloid in the kratom plant, with the potential for similar pain-relieving effects but a lower risk of dependence.[1] Furthermore, its moderate inhibitory activity against acetylcholinesterase indicates a potential for development in the context of neurodegenerative diseases such as Alzheimer's disease.[1]

This technical guide aims to provide a comprehensive overview of the known properties and potential applications of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, while also highlighting areas where further research is required.

Physicochemical Properties

A summary of the key physicochemical properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13682-32-1 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | [1] |

Note: Further experimental data on properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources.

Synthesis

A conceptual workflow for the synthesis is presented below.

Biological Activity and Potential Therapeutic Applications

Analgesic Activity

1H-Imidazole-4-methanol, 5-methyl-2-phenyl- has been suggested to have analgesic properties, potentially acting as a safer alternative to traditional opioids.[1] This activity is hypothesized based on its structural similarity to Mitragynine.[1] However, specific quantitative data, such as IC50 or EC50 values from in vivo analgesic models, are not currently available in the literature.

Generalized Experimental Protocol for Analgesic Activity Screening (Hot Plate Test):

This protocol is a generalized example and would require optimization for the specific test compound.

-

Animals: Male Swiss albino mice (20-25 g).

-

Apparatus: Hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Acclimatize the mice to the experimental room for at least 1 hour before testing.

-

Record the baseline latency by placing each mouse on the hot plate and starting a stopwatch. The time taken for the mouse to show signs of nociception (e.g., licking of paws, jumping) is recorded as the reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administer the test compound (1H-Imidazole-4-methanol, 5-methyl-2-phenyl-) at various doses, a vehicle control, and a positive control (e.g., morphine) intraperitoneally or orally.

-

Measure the reaction time at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

-

Data Analysis: The percentage of maximum possible effect (% MPE) is calculated for each group at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Acetylcholinesterase Inhibition

Studies have indicated that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- exhibits moderate inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This suggests its potential as a therapeutic agent for Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic neurotransmission. Specific IC50 values for this compound are not yet reported.

Generalized Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

This is a generalized in vitro protocol and would need to be adapted for the specific compound and experimental setup.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution.

-

Phosphate buffer (pH 8.0).

-

Test compound (1H-Imidazole-4-methanol, 5-methyl-2-phenyl-) at various concentrations.

-

Positive control (e.g., Donepezil).

-

-

Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution or positive/negative controls.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The specific signaling pathways modulated by 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- have not been elucidated in the available literature. However, based on its proposed activities, we can hypothesize potential pathways.

For its acetylcholinesterase inhibitory activity, it may indirectly influence downstream signaling pathways associated with acetylcholine receptors. For instance, some AChE inhibitors have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and neuroprotection.

Analytical Methods

A detailed, validated analytical method for the quantification of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is not described in the literature. However, a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for its analysis has been suggested.[2][3]

General RP-HPLC Parameters:

-

Column: A C18 or similar reverse-phase column would likely be suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a pH modifier like phosphoric acid or formic acid for MS compatibility).[2][3]

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

A detailed protocol would require experimental determination of the optimal column, mobile phase composition, gradient, flow rate, and detection wavelength.

Conclusion and Future Directions

1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a promising compound with potential analgesic and acetylcholinesterase inhibitory activities. However, the current body of publicly available scientific literature is limited. To fully realize its therapeutic potential, further research is critically needed in the following areas:

-

Development and publication of a detailed and optimized synthesis protocol.

-

Comprehensive in vitro and in vivo pharmacological studies to quantify its biological activities (e.g., determination of IC50, EC50, and efficacy in various disease models).

-

Elucidation of its precise mechanism of action, including the identification of specific molecular targets and signaling pathways.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

-

Development and validation of robust analytical methods for its quantification in biological matrices.

This technical guide provides a foundation for researchers, scientists, and drug development professionals interested in 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-. The outlined areas for future research will be instrumental in advancing our understanding of this compound and its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry. This document details the physicochemical properties, a proposed synthetic pathway, and the analytical techniques required for its characterization, presented in a format tailored for researchers and professionals in the field of drug development.

Compound Overview

(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, with the chemical formula C₁₁H₁₂N₂O, is a substituted imidazole derivative.[1] The core structure consists of a five-membered imidazole ring bearing a methyl group at the 5-position, a phenyl group at the 2-position, and a hydroxymethyl group at the 4-position.[1] This compound has garnered interest as a structural analog of Mitragynine, the primary alkaloid in the kratom plant, and is being investigated for its potential analgesic properties with a possibly reduced risk of dependence.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Melting Point | 204 °C |

| Appearance | White crystalline solid |

Synthesis Pathway

A plausible retro-synthetic analysis suggests that the target molecule can be constructed from simpler precursors. A potential synthetic workflow is illustrated in the diagram below.

Caption: Proposed synthesis workflow for (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol.

Experimental Protocol (Proposed)

The following is a proposed, generalized experimental protocol for the synthesis of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol. This protocol is based on common organic synthesis techniques for similar imidazole derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride in a suitable solvent such as ethanol.

-

Add a base, for instance, sodium ethoxide, to neutralize the hydrochloride and generate the free base of benzamidine.

-

To this mixture, add ethyl 2-chloroacetoacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate.

Step 2: Reduction to (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve the ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol. The following analytical techniques are recommended.

Spectroscopic Analysis

A proposed workflow for the characterization of the final product is outlined below.

Caption: Workflow for the characterization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol.

While specific spectral data for (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol is not currently available in peer-reviewed literature, the expected spectral characteristics can be predicted based on its structure.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the N-H proton of the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the phenyl ring, the imidazole ring, the methyl group, and the hydroxymethyl group.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the imidazole, C-H stretches (aromatic and aliphatic), C=N and C=C stretching vibrations of the imidazole and phenyl rings, and C-O stretching of the primary alcohol.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol (188.23 g/mol ).

Quantitative Data Summary (Predicted)

The following table summarizes the predicted key characterization data.

| Analysis | Predicted Data |

| ¹H NMR | Signals for aromatic, methyl, methylene, hydroxyl, and NH protons. |

| ¹³C NMR | Signals for phenyl, imidazole, methyl, and hydroxymethyl carbons. |

| FTIR (cm⁻¹) | O-H stretch (~3300), N-H stretch (~3200), Aromatic C-H stretch (~3100-3000), Aliphatic C-H stretch (~2900), C=N/C=C stretch (~1600-1450), C-O stretch (~1050). |

| Mass Spec (m/z) | Molecular ion peak at ~188. |

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol. The proposed synthetic route and characterization methods are based on established chemical principles and provide a solid starting point for researchers. Further experimental work is required to optimize the synthesis and obtain detailed spectral data for this promising compound. The information presented here is intended to facilitate further research and development in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the organic compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- (CAS No: 13682-32-1). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It includes a summary of key quantitative data, detailed experimental protocols based on internationally recognized OECD guidelines, and visualizations to illustrate logical relationships and experimental workflows.

Introduction

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, with the IUPAC name (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, is an organic compound featuring a substituted imidazole ring.[1] The imidazole moiety is a critical pharmacophore in numerous biologically active molecules, contributing to a wide range of pharmacological activities.[1] This compound, in particular, has garnered interest due to its structural relationship to Mitragynine, the primary alkaloid in the kratom plant known for its analgesic properties.[1] Research suggests that this synthetic analogue may exhibit similar analgesic effects with a potentially lower risk of dependence.[1] Its unique structure, combining an imidazole core with phenyl and methanol functional groups, presents opportunities for diverse chemical interactions and therapeutic applications.[1]

This guide serves as a centralized resource for the fundamental physicochemical characteristics of this compound, which are critical for its development and application in research and pharmaceutical contexts.

Physicochemical Properties

The intrinsic properties of a compound govern its behavior in various chemical and biological systems. The following tables summarize the key physicochemical data for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 13682-32-1[1] |

| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol[1] |

| Molecular Formula | C₁₁H₁₂N₂O[1] |

| Molecular Weight | 188.23 g/mol [1] |

| Canonical SMILES | CC1=C(N=C(N1)C2=CC=CC=C2)CO[1] |

| InChI | InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13)[1] |

| InChI Key | RUEBPOOTFCZRBC-UHFFFAOYSA-N[1] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Source |

| Melting Point | 204 °C | [1] |

| Boiling Point | 446.1 °C at 760 mmHg | [1] |

| Density | 1.203 g/cm³ | [1] |

| logP (Octanol/Water) | 1.28 | [1] |

| Vapor Pressure | 9.65 x 10⁻⁹ mmHg at 25°C | [1] |

| Refractive Index | 1.616 | [1] |

| Solubility | Moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO).[1] | Qualitative |

| pKa | Not experimentally determined; the pKa of the imidazole ring is approximately 7.0, suggesting this compound will exist partially in cation form in physiological conditions.[2] | Estimated |

Experimental Protocols

The determination of physicochemical properties is guided by standardized methods to ensure reproducibility and comparability of data. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally accepted specifications.[3]

Melting Point/Melting Range (OECD 102)

This guideline describes several methods for determining the melting point, a key indicator of purity.[4][5][6][7]

-

Principle: The temperature at which the phase transition from a solid to a liquid state occurs at atmospheric pressure is determined.[6][7]

-

Apparatus: Common methods include the capillary tube method (in a liquid bath or metal block), Kofler hot bar, and differential scanning calorimetry (DSC).[6][7]

-

Methodology (Capillary Method):

-

A small, dry sample of the substance is loaded into a capillary tube to a height of 2-3 mm.

-

The tube is placed in a heating block apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

Boiling Point (OECD 103)

This guideline outlines methods for determining the boiling point of liquid substances.[8][9]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure (101.325 kPa).[8][9]

-

Apparatus: Methods include the ebulliometer, dynamic method, distillation method, and differential thermal analysis.[9]

-

Methodology (Distillation Method):

-

The substance is placed in a distillation flask.

-

The liquid is heated, and the temperature of the vapor is measured.

-

The temperature at which the vapor pressure of the liquid is in equilibrium with the ambient atmospheric pressure is recorded as the boiling point.

-

Water Solubility (OECD 105)

This guideline provides two primary methods for determining the water solubility of a substance.[10][11][12][13][14]

-

Principle: The saturation mass concentration of a substance in water at a given temperature is determined.[10][11][12]

-

Apparatus: A thermostatically controlled environment and analytical equipment to measure the concentration of the solute (e.g., HPLC, GC, UV-Vis spectroscopy).[14]

-

Methodology (Flask Method - for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of the substance in the aqueous solution is determined by a suitable analytical method.

-

Partition Coefficient (n-octanol/water) (OECD 107)

This guideline details the shake flask method for determining the partition coefficient (logP), a measure of a compound's lipophilicity.[15][16]

-

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[15][16] LogP is the logarithm of this ratio.

-

Apparatus: A centrifuge, a thermostatically controlled shaker, and analytical instrumentation to determine the concentration in each phase.

-

Methodology (Shake Flask Method):

-

A known volume of n-octanol and water are pre-saturated with each other.

-

A known amount of the test substance is dissolved in one of the phases.

-

The two phases are mixed in a vessel and shaken at a constant temperature until equilibrium is achieved.

-

The mixture is centrifuged to separate the layers.

-

The concentration of the substance in both the n-octanol and water phases is measured.

-

The partition coefficient is calculated as P = C_octanol / C_water.

-

Dissociation Constants in Water (pKa) (OECD 112)

This guideline describes methods for determining the pKa, which is crucial for understanding the ionization state of a compound at different pH values.[17][18][19]

-

Principle: The pKa is determined by measuring the pH of a solution while titrating the substance with a standard acid or base, or by determining the relative concentrations of the ionized and unionized forms as a function of pH.[17][18]

-

Apparatus: A pH meter, a titrator, and in some methods, a spectrophotometer or conductometer.

-

Methodology (Titration Method):

-

A known amount of the substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong acid or base.

-

The pH is monitored throughout the titration.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.

Caption: Logical relationships between physicochemical properties.

Caption: Experimental workflow for physicochemical characterization.

Caption: Potential signaling pathways based on known biological activity.

References

- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]

- 2. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

"1H-Imidazole-4-methanol, 5-methyl-2-phenyl- molecular structure and formula"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, also known by its IUPAC name (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, is a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a substituted imidazole core, positions it as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and known biological activities, compiled from available scientific literature.

Molecular Structure and Chemical Formula

The fundamental characteristics of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- are summarized in the table below. The molecule consists of a five-membered imidazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a methanol group at the 4-position.[1]

| Identifier | Value |

| Molecular Formula | C₁₁H₁₂N₂O[1] |

| Molecular Weight | 188.23 g/mol [1] |

| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol[1] |

| CAS Number | 13682-32-1[1] |

| Canonical SMILES | CC1=C(N=C(N1)C2=CC=CC=C2)CO[1] |

| InChI Key | RUEBPOOTFCZRBC-UHFFFAOYSA-N[1] |

Below is a two-dimensional representation of the molecular structure of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.

Synthesis and Experimental Protocols

A common method for the synthesis of substituted imidazoles is the Radziszewski synthesis or a variation thereof. The synthesis of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- would likely involve the following conceptual steps:

-

Formation of the Imidazole Core: This can be achieved through a multi-component reaction involving an alpha-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, the precursors could be a derivative of 2,3-butanedione, benzaldehyde, and a source of ammonia.

-

Introduction of the Methanol Group: The hydroxymethyl group at the 4-position could be introduced by utilizing a starting material that already contains this functionality or by a post-synthesis modification of a precursor, for example, the reduction of a corresponding carboxylic acid or ester.

Note: This is a hypothetical pathway. The actual synthesis would require detailed experimental validation to determine optimal reagents, reaction conditions, and purification methods.

Spectroscopic Data

Detailed and specific spectroscopic data such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- are not available in the reviewed literature. For structurally related compounds, NMR spectra can be complex due to tautomerization of the imidazole ring.[2]

Biological Activity and Potential Applications

Research indicates that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- exhibits notable biological activity, positioning it as a compound of interest for drug development.

Analgesic Potential

This compound is structurally related to Mitragynine, the primary alkaloid in the kratom plant known for its analgesic properties.[1] Preliminary research suggests that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- may possess similar pain-relieving effects but with a potentially lower risk of dependence and addiction compared to traditional opioids.[1]

Enzyme Inhibition

Studies have explored the potential of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- as an enzyme inhibitor. It has been shown to exhibit moderate inhibitory activity against acetylcholinesterase (AChE).[1] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for managing symptoms of Alzheimer's disease. This finding suggests that this imidazole derivative could serve as a lead compound for the development of new treatments for neurodegenerative disorders.[1] However, specific quantitative data, such as IC50 values, for this inhibitory activity are not detailed in the available literature.

Conclusion

1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a heterocyclic compound with a well-defined molecular structure and formula. Its structural similarity to natural analgesic compounds and its observed inhibitory effect on acetylcholinesterase highlight its potential as a valuable scaffold in drug discovery and development. However, a comprehensive understanding of its chemical and biological properties is currently limited by the lack of publicly available detailed experimental data, including specific synthesis protocols and quantitative biological activity metrics. Further research is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

Spectroscopic and Structural Elucidation of 5-methyl-2-phenyl-1H-imidazole-4-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-2-phenyl-1H-imidazole-4-methanol is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structural framework, featuring an imidazole core substituted with methyl, phenyl, and methanol groups, presents multiple sites for molecular interactions, making it a candidate for investigation in various therapeutic areas. This technical guide provides a summary of the spectroscopic data, experimental protocols for characterization, and a generalized workflow for the analysis of such compounds.

Due to the limited availability of published spectroscopic data for 5-methyl-2-phenyl-1H-imidazole-4-methanol, this guide utilizes data from the structurally analogous compound, 5-methyl-2-phenyl-1H-benzimidazole , for illustrative purposes. The benzimidazole core is closely related to the imidazole core of the target compound, providing relevant, albeit not identical, spectral comparisons.

Spectroscopic Data Summary

The following tables summarize the spectroscopic data for the related compound, 5-methyl-2-phenyl-1H-benzimidazole.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data of 5-methyl-2-phenyl-1H-benzimidazole in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.78 | s | 1H | N-H (imidazole) |

| 8.17 | d, J=7.2 Hz | 2H | Aromatic C-H |

| 7.56-7.38 | m | 5H | Aromatic C-H |

| 7.04 | d, J=8.4 Hz | 1H | Aromatic C-H |

| 2.43 | s | 3H | -CH₃ |

Data sourced from[1]

Table 2: ¹³C NMR Data of 5-methyl-2-phenyl-1H-benzimidazole in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 135.46 | Aromatic C |

| 134.78 | Aromatic C |

| 134.04 | Aromatic C |

| 131.44 | Aromatic C |

| 26.48 | -CH₃ |

Data sourced from[1]

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for 5-methyl-2-phenyl-1H-benzimidazole

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3435 | N-H Stretch |

| 2919 | C-H Stretch (methyl) |

| 1631 | C=N Stretch (imidazole) |

Data sourced from[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 5-methyl-2-phenyl-1H-benzimidazole

| m/z | Interpretation |

| 209.1073 | [M+H]⁺ (Calculated for C₁₄H₁₃N₂) |

| 209.1070 | [M+H]⁺ (Found) |

Data sourced from[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

The prepared NMR tube is placed into the NMR spectrometer.

-

For ¹H NMR, the instrument is set to the appropriate frequency (e.g., 400 MHz or 600 MHz).

-

For ¹³C NMR, the corresponding carbon frequency is used.

-

Spectra are acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

-

The mixture is then compressed under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty sample holder is typically recorded first.

-

The IR spectrum of the sample is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Sample Preparation and Ionization (Electrospray Ionization - ESI):

-

The sample is dissolved in a suitable volatile solvent.

-

The solution is then introduced into the mass spectrometer, where it is sprayed through a high-voltage needle, forming charged droplets.

-

The solvent evaporates from the droplets, leaving charged molecular ions.

Data Acquisition:

-

The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.

-

A detector measures the abundance of each ion, and the data is presented as a mass spectrum.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis of a target compound and its subsequent characterization using various spectroscopic methods.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

The Rising Therapeutic Potential of Novel Imidazole Methanol Derivatives: A Technical Overview

For Immediate Release

[City, State] – The versatile imidazole nucleus continues to be a cornerstone in medicinal chemistry, with novel imidazole methanol derivatives emerging as a promising class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, intended for researchers, scientists, and professionals in drug development.

The unique structural features of the imidazole ring, including its ability to participate in hydrogen bonding and act as both a proton donor and acceptor, allow for diverse interactions with biological targets.[1][2] The addition of a methanol group and other substitutions provides a scaffold for developing new therapeutic agents with enhanced efficacy and specificity.[3]

Broad-Spectrum Antimicrobial Activity

Novel imidazole methanol derivatives have demonstrated significant potential as antimicrobial agents, addressing the urgent need for new drugs to combat resistant pathogens.[4][5] The primary mechanism of antifungal action for many imidazole derivatives involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] By targeting the enzyme lanosterol 14α-demethylase, these compounds disrupt membrane integrity, leading to fungal cell death.[2][7]

The antibacterial activity of these derivatives is attributed to various mechanisms, including the disruption of cell wall synthesis and the inhibition of protein and DNA synthesis.[4]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative imidazole methanol derivatives against various microbial strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| HL2 | Staphylococcus aureus | 125 | [4] |

| Escherichia coli | 250 | [4] | |

| Compound 2c | Bacillus subtilis | (Active) | [8] |

| Compound 3h | Candida albicans | 12.5 | [9] |

| Compound 3l | Candida albicans | 12.5 | [9] |

Potent Anticancer Properties

The development of imidazole-based anticancer agents is a rapidly advancing field.[10] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.[3][11] A significant mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

Furthermore, certain imidazole derivatives have been designed as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are often overexpressed in cancer cells.[11][14]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected imidazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 44 | MCF-7 (Breast) | - | Cell cycle arrest (Pre-G1, G2/M) | [11] |

| Compound 3c | Various | 1.98 - 4.07 | Induces ROS, cell cycle arrest (Sub-G1) | [14] |

| Compound 22 | NUGC-3 (Gastric) | 0.05 | Interferes with tubulin binding | [3] |

| Compound 16 | K-562 (Leukemia) | 5.66 | BCR-ABL tyrosine kinase inhibition | [15] |

| PtMet2-PAMAM | MDA-MB-231 (Breast) | 0.48 | Induces Oxidative Stress | [16] |

Significant Anti-inflammatory Effects

Several novel imidazole derivatives have exhibited promising anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[9][12] One of the key mechanisms underlying their anti-inflammatory action is the inhibition of pro-inflammatory enzymes and signaling pathways, such as the p38 MAP kinase pathway.[13] This pathway plays a crucial role in the production of inflammatory cytokines like TNF-α and IL-1β.[4]

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity and in vitro enzyme inhibition data for representative imidazole derivatives.

| Compound ID | Assay | % Inhibition / IC50 | Reference |

| Compound 2h | Carrageenan-induced paw edema | 49.58% | [9] |

| Compound 3g | Carrageenan-induced paw edema | 58.02% | [9] |

| Compound AA6 | p38 MAP Kinase Inhibition | 403.57 nM | [13] |

Visualizing the Mechanisms and Methods

To further elucidate the biological activities and experimental approaches discussed, the following diagrams illustrate key signaling pathways and laboratory workflows.

Caption: Antifungal mechanism of imidazole derivatives via inhibition of ergosterol biosynthesis.

Caption: Inhibition of the p38 MAP kinase signaling pathway by imidazole derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocols

A critical component of drug discovery is the ability to reproduce and validate experimental findings. Below are detailed methodologies for the key assays cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8][10]

-

Preparation of Compound Stock Solution: Dissolve the imidazole methanol derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Inoculum: From a fresh 18-24 hour agar plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (approximately 5 x 10⁵ CFU/mL).[10]

-

Serial Dilution in Microtiter Plate: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.[17] The eleventh column serves as a growth control (no compound), and the twelfth as a sterility control (no inoculum).[8]

-

Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[17]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

-

Compound Treatment: The following day, treat the cells with various concentrations of the imidazole methanol derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1]

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[18][19]

-

Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[12][20]

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are used for this study. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.[12][21]

-

Compound Administration: The test animals are divided into groups. One group receives the vehicle (control), another a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen), and the remaining groups receive different doses of the imidazole methanol derivative. The compounds are typically administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.[12][21]

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal to induce localized inflammation and edema.[12][21]

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro p38 MAP Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[4][22]

-

Reagent Preparation: Prepare a kinase reaction buffer, a solution of the recombinant human p38 MAP kinase enzyme, a specific peptide substrate (e.g., ATF2), and ATP.[9] Prepare serial dilutions of the imidazole methanol derivative (inhibitor).

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells. Add a master mix containing the p38 kinase and the peptide substrate.[4]

-

Kinase Reaction Initiation: Start the reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the p38 isoform being tested.[4]

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.[4]

-

Detection: The amount of phosphorylated substrate is quantified. A common method is a luminescent-based assay where the amount of ADP produced is measured. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used by a luciferase to produce a light signal.[4][22]

-

Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[4]

Conclusion

Novel imidazole methanol derivatives represent a highly versatile and promising scaffold in the ongoing search for new therapeutic agents. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory applications, coupled with the potential for chemical modification to fine-tune their pharmacological profiles, positions them as key candidates for further drug development. The standardized protocols and mechanistic insights provided in this guide are intended to facilitate continued research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. protocols.io [protocols.io]

- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent development of imidazole derivatives as potential anticancer agents [ouci.dntb.gov.ua]

- 14. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. phytopharmajournal.com [phytopharmajournal.com]

- 22. promega.com [promega.com]

A Structural Analogue of Mitragynine: An In-Depth Technical Guide to 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitragynine, the primary alkaloid in Mitragyna speciosa (kratom), is known for its analgesic and opioid-like properties, which also come with a risk of dependence.[1] This has spurred research into structural analogues that may retain the therapeutic benefits while mitigating the adverse effects. This technical guide focuses on one such analogue: 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- (also referred to as (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol).[2] This imidazole-based compound is structurally distinct from the indole alkaloid structure of mitragynine but is suggested to possess similar biological activities. This document provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential pharmacological activities, including its reported moderate acetylcholinesterase (AChE) inhibitory effects. All quantitative data found in the literature is summarized, and detailed experimental protocols for its synthesis and evaluation are proposed based on established methodologies for similar compounds.

Chemical and Physical Properties

1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is an organic compound featuring a core imidazole ring substituted with methyl, phenyl, and hydroxymethyl groups.[2]

| Property | Value | Source |

| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | [2] |

| Molecular Formula | C₁₁H₁₂N₂O | [2] |

| Molecular Weight | 188.23 g/mol | [2] |

| CAS Number | 13682-32-1 | [2] |

Synthesis

A potential precursor, 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, has been used in the synthesis of other derivatives, suggesting that the corresponding carboxylic acid is an accessible intermediate.[3]

Proposed Experimental Protocol: Synthesis of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol

This proposed protocol involves a multi-step synthesis starting from benzamidine and ethyl 2-chloroacetoacetate to form the imidazole core, followed by reduction of the ester group.

Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

-

In a round-bottom flask, dissolve benzamidine hydrochloride (1 equivalent) in ethanol.

-

Add a solution of sodium ethoxide (1 equivalent) in ethanol and stir for 30 minutes at room temperature.

-

To this mixture, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol

-

Suspend lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (1 equivalent) from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while cooling the flask in an ice bath.

-

Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol by recrystallization or column chromatography.

Pharmacological Activity

This structural analogue of mitragynine is reported to have potential analgesic effects and moderate acetylcholinesterase inhibitory activity.

Analgesic Activity

It is suggested that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- may retain the analgesic properties of mitragynine, potentially with a lower risk of dependence.[2] Mitragynine and its analogues primarily exert their analgesic effects through partial agonism at the μ-opioid receptor (MOR), leading to G-protein biased signaling.[4] This pathway is thought to contribute to the analgesic effects while potentially reducing the recruitment of β-arrestin, which is associated with some of the adverse effects of opioids.

3.1.1. Proposed Experimental Protocol: Hot Plate Test for Analgesic Activity in Mice

The hot plate test is a standard method to assess the thermal nociceptive threshold.

-

Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5 °C).[1]

-

Animals: Male or female mice (e.g., Swiss Webster), weighing 20-25 g, are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Procedure:

-

The hot plate is maintained at a constant temperature of 55 ± 0.5 °C.

-

Animals are divided into groups: a control group (vehicle), a positive control group (e.g., morphine), and test groups receiving different doses of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.

-

The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a specific time before the test (e.g., 30 minutes).

-

Each mouse is individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

-

-

Data Analysis: The mean latency for each group is calculated. A significant increase in the latency period in the test groups compared to the control group indicates an analgesic effect.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Substituted Imidazole Methanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazole methanols represent a promising class of heterocyclic compounds with a wide spectrum of potential therapeutic applications. The imidazole core, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key pharmacophore found in numerous clinically approved drugs. The addition of a methanol group and other substituents allows for fine-tuning of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and, ultimately, its biological activity. This technical guide provides an in-depth overview of the current understanding of substituted imidazole methanols, focusing on their potential applications in oncology, infectious diseases, and neurodegenerative disorders.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of substituted imidazole methanols and related imidazole derivatives.

Table 1: Anticancer Activity of Substituted Imidazole Derivatives

Due to a lack of specific data for substituted imidazole methanols, this table presents data for a broader class of substituted imidazole derivatives to highlight their potential. The structural similarity suggests that imidazole methanols could exhibit comparable activities.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Kim-161 (5a) | Substituted Imidazole | T24 (Urothelial Carcinoma) | 56.11 | [1] |

| Kim-111 (5b) | Substituted Imidazole | T24 (Urothelial Carcinoma) | 67.29 | [1] |

| Derivative 5a | Imidazole-Thiazole Hybrid | Not Specified | 33.52 | [2] |

| BI9 | Benzotriazole-substituted imidazol-2-thione | MCF-7 (Breast) | 3.57 | [2] |

| BI9 | Benzotriazole-substituted imidazol-2-thione | HL-60 (Leukemia) | 0.40 | [2] |

| BI9 | Benzotriazole-substituted imidazol-2-thione | HCT-116 (Colon) | 2.63 | [2] |

| Imidazole Derivative 5 | N-1 arylidene amino imidazole-2-thione | MCF-7, HepG2, HCT-116 | < 5 | [2] |

Table 2: Antifungal Activity of Substituted Imidazole Methanols and Derivatives

| Compound ID | Structure | Fungal Strain | MIC (µg/mL) | Reference |

| SAM3 | (2-methyl-1H-imidazol-1-yl)methanol | Candida spp. | 200 - 312.5 | [3] |

| SAM5 | (1H-benzo[d]imidazol-1-yl)methanol | Candida spp. | 200 - 312.5 | [3] |

| Compound 2a | Tribromo-imidazole derivative | A. niger | 12.5 | |

| Compound 2c | Tribromo-imidazole derivative | B. substilis | 6.25 |

Table 3: Antimicrobial Activity of Substituted Imidazole Derivatives

| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Imidazole Derivative | Staphylococcus aureus | 625 | [4] |

| HL1 | Imidazole Derivative | MRSA | 1250 | [4] |

| HL2 | Imidazole Derivative | Staphylococcus aureus | 625 | [4] |

| HL2 | Imidazole Derivative | MRSA | 625 | [4] |

| HL2 | Imidazole Derivative | Escherichia coli | 2500 | [4] |

| HL2 | Imidazole Derivative | Pseudomonas aeruginosa | 2500 | [4] |

| HL2 | Imidazole Derivative | Acinetobacter baumannii | 2500 | [4] |

| Compound 1b | Tribromo-imidazole derivative | E. coli | Superior to Streptomycin | |

| Compound 1c | Tribromo-imidazole derivative | E. coli | Superior to Streptomycin | |

| Compound 2a | Tribromo-imidazole derivative | E. coli | Superior to Streptomycin |

Key Signaling Pathways and Mechanisms of Action

Substituted imidazoles exert their therapeutic effects through various mechanisms of action, often involving the modulation of key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7][8] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[5][8] Substituted imidazoles have been investigated as inhibitors of this pathway.[9]

p38 MAPK Signaling Pathway in Inflammation and Cancer

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[10] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain substituted imidazoles have been identified as potent inhibitors of p38 MAPK.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of substituted imidazole methanols and for key biological assays.

Synthesis of Substituted Imidazole Methanols

Protocol 1: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol [11][12][13]

This synthesis involves a two-step process: N-alkylation of imidazole followed by hydroxymethylation at the C2 position.

-

Step 1: N-Alkylation of Imidazole to form 1-pentyl-1H-imidazole

-

To a solution of imidazole (1 equivalent) in toluene, add potassium carbonate (2 equivalents).

-

Stir the mixture and add 1-bromopentane (1.5 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude 1-pentyl-1H-imidazole by column chromatography on silica gel.

-

-

Step 2: Formylation and Reduction to (1-pentyl-1H-imidazol-2-yl)methanol

-

Dissolve 1-pentyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-pentyl-1H-imidazole-2-carbaldehyde.

-

Dissolve the crude aldehyde in methanol and cool in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture for 2-3 hours at room temperature and monitor by TLC.

-

Remove the solvent under reduced pressure.

-

Add water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography to obtain (1-pentyl-1H-imidazol-2-yl)methanol.

-

Protocol 2: Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [14]

This synthesis involves the reduction of a corresponding imidazole-2-carboxylate.

-

Dissolve lithium aluminum hydride (1.4 equivalents) in dry THF in a round-bottomed flask under an inert gas and cool in an ice/water bath.

-

Separately dissolve ethyl 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carboxylate (1 equivalent) in dry THF.

-

Add the carboxylate solution dropwise to the stirred lithium aluminum hydride solution under an inert gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting white precipitate and wash with THF.

-

Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude product.

-

Purify by column chromatography to obtain (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

Protocol 3: Synthesis of 1H-imidazole-1-methanol [15]

-

Under an argon atmosphere, add imidazole (167.2 mmol) to an ice-cold mixture of paraformaldehyde (167 mmol) and 1,4-dioxane (45 mL, degassed) in a two-neck round-bottom flask.

-

Remove the reaction mixture from the ice bath, bring it to room temperature, and stir for an additional 2 hours.

-

Heat the reaction at 334 K overnight with stirring for 12 hours.

Biological Assays

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [4]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., 10% DMSO).

-

Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 5: In Vitro Tubulin Polymerization Assay [16][17][18]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP).

-

Add the test compound at the desired concentration to the tubulin solution in a 96-well plate.

-

Use a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance or fluorescence over time using a plate reader. A decrease in the rate or extent of polymerization compared to the control indicates inhibitory activity.

Experimental and Synthetic Workflows

Visualizing the workflow from synthesis to biological evaluation is essential for planning and executing research projects.

References

- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

Acetylcholinesterase Inhibitory Activity of 5-methyl-2-phenyl-1H-imidazole-4-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease, a progressive neurodegenerative disorder, is biochemically characterized by a significant decline in the levels of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease. Imidazole derivatives have emerged as a promising class of compounds with acetylcholinesterase inhibitory potential. This technical guide focuses on the acetylcholinesterase inhibitory activity of a specific imidazole derivative, 5-methyl-2-phenyl-1H-imidazole-4-methanol. While this compound has been identified as having moderate inhibitory activity against acetylcholinesterase, detailed quantitative data in the public domain is limited.[1] Therefore, this guide will also present data from closely related 2,4,5-trisubstituted imidazole derivatives to provide a comprehensive understanding of the structure-activity relationship and experimental methodologies.

Introduction

The imidazole nucleus is a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Its derivatives have been investigated for their potential as therapeutic agents for various diseases. In the context of neurodegenerative disorders, particularly Alzheimer's disease, the development of acetylcholinesterase inhibitors is a key area of research. 5-methyl-2-phenyl-1H-imidazole-4-methanol, a molecule incorporating a phenyl and a methanol group on the imidazole ring, presents an interesting candidate for AChE inhibition.[1] The structural features of this compound, including its aromatic and hydrogen-bonding capabilities, suggest potential interactions with the active site of the acetylcholinesterase enzyme.[1]

Synthesis of Imidazole Derivatives

The synthesis of 2,4,5-trisubstituted imidazole derivatives, including compounds structurally similar to 5-methyl-2-phenyl-1H-imidazole-4-methanol, can be achieved through a one-pot condensation reaction.

General Experimental Protocol for Synthesis

A common and efficient method involves the reaction of a substituted aromatic aldehyde, benzil (a 1,2-diketone), and ammonium acetate.[2]

-

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Benzil (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Catalyst (e.g., pyridine-2-carboxylic acid)

-

Solvent (or solvent-free conditions)

-

-

Procedure:

-

A mixture of the substituted aromatic aldehyde, benzil, ammonium acetate, and the catalyst is prepared.

-

The reaction mixture is heated, often under solvent-free conditions, for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is typically washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,4,5-trisubstituted imidazole derivative.[2]

-

Acetylcholinesterase Inhibition Assay

The in vitro acetylcholinesterase inhibitory activity of the synthesized compounds is commonly evaluated using a spectrophotometric method, such as the Ellman's method.

Experimental Protocol for AChE Inhibition Assay